molecular formula C13H18N2O4 B6239691 tert-butyl N-[1-(3-nitrophenyl)ethyl]carbamate CAS No. 180079-58-7

tert-butyl N-[1-(3-nitrophenyl)ethyl]carbamate

Cat. No.: B6239691
CAS No.: 180079-58-7
M. Wt: 266.3
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Description

tert-butyl N-[1-(3-nitrophenyl)ethyl]carbamate: is a chemical compound with the molecular formula C13H18N2O4 and a molecular weight of 266.3 g/mol . It is a carbamate derivative, which is a class of compounds known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[1-(3-nitrophenyl)ethyl]carbamate typically involves the reaction of tert-butyl carbamate with 3-nitrophenyl ethylamine under specific conditions. The reaction is usually carried out in the presence of a base such as cesium carbonate and a solvent like 1,4-dioxane . The reaction conditions are mild, and the process is efficient, yielding the desired product with high purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-butyl N-[1-(3-nitrophenyl)ethyl]carbamate can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of corresponding amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the carbamate group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles such as amines, alcohols, and thiols.

Major Products Formed:

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amines.

    Substitution: Formation of substituted carbamates.

Scientific Research Applications

Chemistry: tert-butyl N-[1-(3-nitrophenyl)ethyl]carbamate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various complex molecules and functionalized compounds .

Biology: In biological research, this compound is used to study enzyme inhibition and protein interactions. It can act as a probe to investigate the activity of specific enzymes and their role in metabolic pathways.

Medicine: The compound has potential applications in drug development. It can be used to design and synthesize new pharmaceutical agents with improved efficacy and reduced side effects.

Industry: In the industrial sector, this compound is used in the production of polymers and materials with specific properties. It can enhance the performance and durability of these materials.

Mechanism of Action

The mechanism of action of tert-butyl N-[1-(3-nitrophenyl)ethyl]carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity . This inhibition can modulate various biochemical pathways and physiological processes.

Comparison with Similar Compounds

  • tert-butyl carbamate
  • benzyl carbamate
  • methyl carbamate
  • phenyl carbamate

Comparison: tert-butyl N-[1-(3-nitrophenyl)ethyl]carbamate is unique due to the presence of the nitrophenyl group, which imparts distinct chemical and biological properties. Compared to other carbamates, it exhibits different reactivity and selectivity in chemical reactions. The nitrophenyl group also enhances its potential as an enzyme inhibitor and its application in medicinal chemistry .

Properties

CAS No.

180079-58-7

Molecular Formula

C13H18N2O4

Molecular Weight

266.3

Purity

95

Origin of Product

United States

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